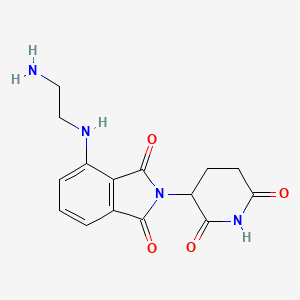

Pomalidomide-C2-NH2

Übersicht

Beschreibung

Pomalidomide-C2-NH2, also known as 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a functionalized cereblon ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. This compound is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known for its anti-cancer properties, particularly in the treatment of multiple myeloma .

Wirkmechanismus

Target of Action

Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

This compound operates through a mechanism known as Proteolysis-Targeting Chimera (PROTAC). This mechanism involves the tagging of specific proteins for degradation . This compound, as a cereblon ligand, binds to its target protein and marks it for degradation . This results in the reduction of the target protein’s levels within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, this compound can influence the levels of these proteins and thereby affect the downstream cellular processes that these proteins are involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of specific protein levels within the cell . This can have various downstream effects depending on the role of the degraded protein. For instance, Pomalidomide has been shown to inhibit angiogenesis and myeloma cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other proteins or compounds within the cell, the cell’s overall health and status, and external factors such as temperature and pH . .

Biochemische Analyse

Biochemical Properties

Pomalidomide-C2-NH2 interacts with various enzymes and proteins. It is a functionalized cereblon ligand, indicating that it interacts with the cereblon protein . Cereblon is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have anti-myeloma activity, affecting the survival of multiple myeloma cells . It also influences cell function by modulating cytokine signaling, affecting the expression of proteins like Ikaros and Aiolos .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex . This interaction leads to the ubiquitination and subsequent degradation of specific substrate proteins, altering gene expression .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, pomalidomide, its parent compound, has been shown to have antiangiogenic and teratogenic effects in relevant animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. Pomalidomide, its parent compound, is extensively metabolized via multiple metabolic pathways, including cytochrome P450-mediated metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its efficacy. For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when cereblon, the target of this compound, is present in the cytoplasm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-NH2 involves the reaction of pomalidomide with ethylenediamine. The process typically includes the following steps:

Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).

Reaction with Ethylenediamine: The activated pomalidomide is then reacted with ethylenediamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95%. The use of continuous flow synthesis methods has been explored to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Pomalidomide-C2-NH2 undergoes various chemical reactions, including:

Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be coupled with carboxyl linkers via peptide coupling reactions, forming conjugates used in PROTACs.

Common Reagents and Conditions

Peptide Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Reaction Conditions: Room temperature, inert atmosphere.

Major Products

The major products formed from these reactions are typically conjugates used in targeted protein degradation. These conjugates include various linker moieties attached to the this compound scaffold .

Wissenschaftliche Forschungsanwendungen

Pomalidomide-C2-NH2 is extensively used in scientific research, particularly in the development of PROTACs

Chemistry: Used as a building block for synthesizing protein degraders.

Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.

Medicine: Investigated for its potential in treating cancers by degrading oncogenic proteins.

Industry: Utilized in the development of new therapeutic agents and drug discovery

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thalidomide: The parent compound of pomalidomide, known for its anti-angiogenic properties.

Lenalidomide: Another IMiD with similar immunomodulatory and anti-cancer activities.

Pomalidomide-PEG2-C2-NH2: A derivative with a polyethylene glycol linker, used in similar applications

Uniqueness

Pomalidomide-C2-NH2 is unique due to its specific functionalization, which allows for rapid conjugation with carboxyl linkers. This property makes it highly suitable for the development of PROTACs, providing a versatile tool for targeted protein degradation .

Biologische Aktivität

Pomalidomide-C2-NH2, a derivative of pomalidomide, has garnered significant attention in the field of cancer therapy, particularly for its role as an immunomodulatory drug (IMiD) in treating multiple myeloma (MM). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential applications in targeted protein degradation.

This compound functions primarily through its interaction with cereblon (CRBN), a key component in the ubiquitin-proteasome system. By binding to CRBN, this compound alters the degradation of specific proteins involved in tumor growth and immune response. The compound enhances T cell and natural killer (NK) cell-mediated immunity while inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 produced by monocytes .

Key Mechanisms:

- CRBN Interaction: Essential for the antitumor activity of IMiDs; depletion of CRBN is associated with resistance to these drugs .

- Cell Cycle Arrest: Induces cell cycle arrest in MM cells through epigenetic mechanisms mediated by lysine-specific demethylase 1 (LSD1) .

- Pro-apoptotic Activity: Promotes apoptosis in MM cells by inducing caspase-8 and suppressing NF-κB transcription, enhancing sensitivity to Fas-mediated cell death .

Clinical Efficacy

Pomalidomide has shown promising results in various clinical studies, particularly for patients with relapsed or refractory MM. The following table summarizes key clinical trial findings regarding the efficacy of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study A: A patient with dual refractory MM showed a significant reduction in tumor burden after treatment with this compound combined with dexamethasone, achieving a complete response after three cycles.

- Case Study B: Another patient experienced prolonged disease stabilization for over six months on a regimen including this compound, demonstrating its potential as a therapeutic option for heavily pre-treated patients.

Potential Applications in Targeted Protein Degradation

The unique structure of this compound allows it to serve as a functionalized cereblon ligand for developing proteolysis-targeting chimeras (PROTACs). This capability enables targeted degradation of specific proteins implicated in cancer progression and resistance mechanisms .

Applications:

- PROTAC Development: Rapid conjugation with carboxyl linkers facilitates the creation of targeted protein degraders.

- Research Tool: Used as a basic building block for libraries aimed at exploring protein degradation pathways.

Eigenschaften

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIGFEKILOYHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.